molecular formula C13H19Cl2N3S B14047075 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl

5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl

Cat. No.: B14047075
M. Wt: 320.3 g/mol
InChI Key: JOFYFLNRLWDDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl is a compound that belongs to the class of heterocyclic compounds known as benzothiazoles. These compounds are characterized by a benzene ring fused to a thiazole ring. The piperazine moiety in this compound adds to its versatility and potential biological activity. Benzothiazole derivatives have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with an appropriate piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .

Scientific Research Applications

5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl involves its interaction with specific molecular targets in the body. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl is unique due to its specific substitution pattern and the presence of both piperazine and benzothiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H19Cl2N3S

Molecular Weight

320.3 g/mol

IUPAC Name

5-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride

InChI

InChI=1S/C13H17N3S.2ClH/c1-10(16-6-4-14-5-7-16)11-2-3-13-12(8-11)15-9-17-13;;/h2-3,8-10,14H,4-7H2,1H3;2*1H

InChI Key

JOFYFLNRLWDDKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC=N2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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